1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid

Medicinal Chemistry Drug Design ADME Prediction

Replacing N-benzyl groups on oxoproline scaffolds often introduces excessive lipophilicity (LogP >1.0), compromising aqueous solubility and metabolic stability. 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 175136-93-3) offers a low-lipophilicity alternative (XLogP3 -0.4) with a furan ring for novel SAR exploration. • Predicted aqueous solubility ~29 mg/mL enhances assay compatibility. • Solid state (MP 159°C) ensures automated weighing precision. • Versatile carboxylic acid handle for amide coupling and SPPS. Ideal for kinase/GPCR fragment-based libraries.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 175136-93-3
Cat. No. B062202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid
CAS175136-93-3
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CO2)C(=O)O
InChIInChI=1S/C10H11NO4/c12-9-4-7(10(13)14)5-11(9)6-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,13,14)
InChIKeyNFWHHUCJMAPGHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid Procurement Guide


1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 175136-93-3) is a specialized oxoproline derivative, characterized by a furan ring N-linked to a 5-oxopyrrolidine-3-carboxylic acid core [1]. This building block (C10H11NO4, MW 209.20) features a predicted pKa of 4.48±0.20 and XLogP3 of -0.4, indicating hydrophilic character [2]. Its unique substitution pattern provides distinct physicochemical properties compared to common analogs, making it a critical intermediate for exploring novel chemical space in drug discovery programs.

Scaffold N-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid core
Profile Low predicted lipophilicity, high aqueous solubility
Thermal stability High melting point supports solid-state handling

Why 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid Cannot Be Substituted


The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile building block, but substitution at the N-position dictates critical properties including lipophilicity, hydrogen bonding, and metabolic stability [1]. Simply swapping the 2-furylmethyl group for a benzyl, alkyl, or unsubstituted moiety results in a different compound with altered physicochemical and potentially biological profiles. These differences can lead to synthetic pathway failures, unexpected ADME outcomes, or off-target effects in biological assays. For example, the 2-furylmethyl substituent imparts a distinct XLogP3 of -0.4, while benzyl analogs are significantly more lipophilic (LogP > 1.0) . Such variance in lipophilicity can drastically alter solubility and membrane permeability, making generic substitution scientifically unsound without rigorous re-validation.

Lipophilicity profile
Benzyl or alkyl analogs are significantly more lipophilic, potentially altering solubility and membrane permeability compared to the 2-furylmethyl derivative.
Hydrogen bonding & PSA
The furan oxygen contributes to polar surface area and hydrogen bonding capacity; removal or replacement with carbon-only substituents shifts these properties.
Thermal stability
The 2-furylmethyl compound exhibits a higher melting point than benzyl analogs, which may affect solid-phase handling and thermal reaction compatibility.

Comparative Evidence: 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid vs. Analogs


Lipophilicity (XLogP3): Furylmethyl vs. Benzyl

The 2-furylmethyl substituent confers significantly lower lipophilicity compared to a benzyl group. 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid has a predicted XLogP3 of -0.4 , while 1-benzyl-5-oxopyrrolidine-3-carboxylic acid exhibits a higher calculated LogP of approximately 1.26 . This difference is crucial for tuning aqueous solubility and CNS penetration.

Lipophilicity (XLogP3)
Cross-study comparable
Target: −0.4 Comparator (benzyl): ~1.26 Difference: ~1.66 log units lower
Lower lipophilicity supports higher aqueous solubility and reduced non-specific binding.
Predicted values from computational models; experimental confirmation advised.
Medicinal Chemistry Drug Design ADME Prediction

Melting Point and Thermal Stability Comparison

1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid exhibits a melting point of 159°C , indicating high thermal stability. In contrast, the commonly used analog 1-benzyl-5-oxopyrrolidine-3-carboxylic acid has a lower melting range of 142-146°C . This ~13-17°C increase can be critical for storage, handling, and reactions requiring elevated temperatures.

Melting point
Cross-study comparable
Target: 159°C Comparator (benzyl): 142–146°C Difference: 13–17°C higher
Higher melting point simplifies purification and improves storage stability.
Experimental measurements from multiple sources; verify lot-specific value.
Process Chemistry Formulation Solid-Phase Synthesis

Aqueous Solubility Comparison

Estimated water solubility for 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid is 2.909e+004 mg/L (approximately 29 mg/mL) at 25°C [1]. While direct experimental solubility data for the unsubstituted core is scarce, the introduction of the polar furan ring and the low XLogP3 (-0.4) support this high predicted solubility . In contrast, the more lipophilic 1-benzyl analog shows only 'moderate solubility in common organic solvents' , suggesting much lower aqueous solubility.

Aqueous solubility
Cross-study comparable
Target: ~29 mg/mL (predicted) Comparator (benzyl): 'moderate solubility in organic solvents' (qualitative) Estimated >10-fold higher aqueous solubility for target
High aqueous solubility benefits in vitro assays, reducing precipitation risk.
Predicted estimate; experimental solubility confirmation recommended.
In Vitro Pharmacology Assay Development Solubility Optimization

Polar Surface Area (PSA): Furan vs. Benzyl

The target compound possesses a predicted Polar Surface Area (PSA) of 70.75 Ų . The furan oxygen contributes to this value, placing it near the upper limit for optimal oral absorption and BBB penetration. In contrast, the 1-benzyl analog (C12H13NO3) lacks this additional heteroatom, resulting in a lower predicted PSA (approx. 57.6 Ų based on similar N-alkyl oxopyrrolidines) . This difference of ~13 Ų can affect passive membrane permeability and transporter interactions.

Polar surface area (PSA)
Class-level inference
Target: 70.75 Ų Comparator (N-alkyl analog): ~57.6 Ų Difference: ~13.15 Ų higher
Higher PSA may reduce passive membrane diffusion, relevant for oral absorption profiling.
Class-level inference from similar N-alkyl oxopyrrolidines; confirm experimentally.
Drug Delivery Blood-Brain Barrier Oral Bioavailability

Research Applications for 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid


Fragment-Based Drug Discovery (FBDD)

Its low lipophilicity (XLogP3 -0.4) and high predicted aqueous solubility (~29 mg/mL) make it an ideal fragment or building block for synthesizing drug candidates targeting enzymes or receptors with polar active sites, such as kinases, proteases, or GPCRs [1]. The compound can be readily functionalized via its carboxylic acid or modified furan ring, allowing for systematic exploration of structure-activity relationships (SAR) while maintaining favorable drug-like properties . This contrasts with more lipophilic benzyl analogs, which may introduce unwanted hydrophobicity and toxicity .

Pyrrolidinone Library Synthesis for High-Throughput Screening

The compound serves as a versatile core for parallel synthesis of diverse pyrrolidinone-containing libraries. Its robust thermal stability (MP 159°C) and solid-state form simplify automated weighing and handling . These libraries can be screened against a broad range of biological targets, particularly those where a balance of polarity and hydrogen bonding is required. The furan moiety offers a distinct electronic and steric profile compared to simple alkyl or aryl groups, increasing the likelihood of identifying novel hit matter [1].

Metabolic Stability and Toxicity of Furan-Containing Heterocycles

The 2-furylmethyl group is a privileged structure in medicinal chemistry but is also a known site for metabolic oxidation. This compound provides a well-defined scaffold for studying the metabolic fate of furan rings in vitro (e.g., using liver microsomes) and assessing potential reactive metabolite formation . Comparative studies with its benzyl analog can elucidate the impact of heteroaromatic substitution on cytochrome P450 (CYP) metabolism and glutathione (GSH) trapping, guiding the selection of more metabolically stable chemotypes in drug discovery programs [1].

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Design

With its carboxylic acid handle and N-substituted lactam, this compound can be incorporated as a conformationally constrained proline surrogate in peptide chains. Its high melting point and solid-state stability are beneficial for SPPS protocols, where building blocks are weighed and stored as dry solids . The furan ring can also participate in π-π stacking or hydrogen bonding interactions, potentially enhancing the binding affinity and selectivity of peptide ligands for their protein targets [1].

Application
Selection Property
Validation Focus
Fragment-based screening
Low lipophilicity and high predicted aqueous solubility
Solubility confirmation and fragment library expansion
Automated library synthesis
High thermal stability for solid-dispensing automation
Thermal stability verification and parallel synthesis yield
Metabolic stability profiling
Furan ring as a metabolic probe
CYP metabolism and reactive metabolite trapping
Peptidomimetic SPPS
Conformationally constrained proline surrogate with furan interactions
SPPS incorporation efficiency and binding assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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